2-Methoxy-4,6-bis(2-fluoro-2,2-dinitroethoxy)-1,3,5-triazine
Overview
Description
2-Methoxy-4,6-bis(2-fluoro-2,2-dinitroethoxy)-1,3,5-triazine, also known as this compound, is a useful research compound. Its molecular formula is C8H7F2N7O11 and its molecular weight is 415.18 g/mol. The purity is usually 95%.
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Scientific Research Applications
Energetic Materials : A synthesis method for 2,4,6-tris(2-fluoro-2,2-dinitroethoxy)-1,3,5-triazine has been developed, enabling the production of high-density, insensitive energetic materials with impact sensitivities comparable to TNT (Gidaspov et al., 2016).
Solar Cell Applications : Ultraviolet absorbers of the 2-(2-Hydroxyaryl)-1,3,5-triazine class and their methoxy derivatives have shown promise for solar cell applications due to their varying spectral properties (Keck et al., 1998).
Photoinitiators in Polymerization : Halomethyl 1,3,5-triazine (XL-353) has been effective as a photoinitiator and co-initiator for acrylate monomer polymerization, enhancing the efficiency of polymerization under visible light irradiation (Kabatc et al., 2011).
Columnar Mesomorphism : Bent-core molecules based on 2-methoxy-4,6-bis(1′,2′,3′-triazol-4′-yl)-1,3,5-triazine exhibit compact columnar mesomorphism with different emission spectra (Beltrán et al., 2014).
Biodegradable Plastics : Poly[2-methoxy-4,6-di(p,p′-isopropylidene diphenyloxy)-s-triazine] has high solubility and molecular weight, making it a promising candidate for biodegradable plastics (Shah, 1984).
Chemical Synthesis : The reactions of sodiomalonic ester with 2, 4-dichloro-6-methoxy-s-triazine and cyanuryl chloride have been studied for the formation of novel triazine derivatives (Vakhatova & Yakhontov, 1980).
Crystal Structure Analysis : The novel compound 2-methoxy-4,6-bis(4-nitrophenoxy)-1,3,5-triazine has been synthesized and characterized, including its crystal structure (Yuanyuan et al., 2012).
Properties
IUPAC Name |
2,4-bis(2-fluoro-2,2-dinitroethoxy)-6-methoxy-1,3,5-triazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2N7O11/c1-26-4-11-5(27-2-7(9,14(18)19)15(20)21)13-6(12-4)28-3-8(10,16(22)23)17(24)25/h2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWDAMNNZTWJXEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)OCC([N+](=O)[O-])([N+](=O)[O-])F)OCC([N+](=O)[O-])([N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2N7O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50143355 | |
Record name | 2-Methoxy-4,6-bis(2-fluoro-2,2-dinitroethoxy)-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50143355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100508-57-4 | |
Record name | 2-Methoxy-4,6-bis(2-fluoro-2,2-dinitroethoxy)-1,3,5-triazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100508574 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methoxy-4,6-bis(2-fluoro-2,2-dinitroethoxy)-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50143355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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